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Compound of Interest

Compound Name:
4-Ethoxy-3-hydroxyphenylacetic

Acid

CAS No.: 26691-28-1

Cat. No.: B3041292

Get Quote

Executive Summary
4-Ethoxy-3-hydroxyphenylacetic Acid (CAS: 26691-28-1) is a phenolic acid derivative

primarily recognized in pharmaceutical research as a degradation product and metabolite of

the antispasmodic drug Drotaverine.[1][2][3][4] Structurally, it is the 4-ethoxy homolog of

Isohomovanillic Acid, characterized by an ethoxy group at the para position and a hydroxyl

group at the meta position relative to the acetic acid moiety.

This compound serves as a vital Reference Standard for impurity profiling (Impurity 3/C) in

Drotaverine drug substances, ensuring regulatory compliance in quality control (QC) workflows.

Chemical Identity & Molecular Architecture

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b3041292#bc-rfq
https://www.benchchem.com/product/b3041292/docs?utm_src=pdf-body#4-ethoxy-3-hydroxyphenylacetic-acid-technical-profile-synthesis-guide
https://www.chemicalbook.com/ShowSupplierProductsDetail_180855_900_KR.htm
https://en.cato-chem.com/goodsDetail/CATO/C4X-243567
https://en.cato-chem.com/goodsDetail/CATO/C4X-243567
https://en.cato-chem.com/goodsDetail/CATO/C4X-243565
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3041292?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Identifier Value/Description

CAS Number 26691-28-1

IUPAC Name 2-(4-ethoxy-3-hydroxyphenyl)acetic acid

Common Synonyms

3-Hydroxy-4-ethoxyphenylacetic acid;

Drotaverine Impurity C; 4-Ethoxy-3-

hydroxybenzeneacetic acid

Molecular Formula C₁₀H₁₂O₄

Molecular Weight 196.20 g/mol

SMILES CCOc1c(O)cc(CC(=O)O)cc1

InChI Key QVXSHYZATYQYGE-UHFFFAOYSA-N

Structural Class Phenylacetic Acid; Phenolic Ether

Structural Differentiation (Critical Note)
Researchers must distinguish this compound from its isomer, 3-Ethoxy-4-hydroxyphenylacetic

acid (CAS 80018-50-4).

Target (26691-28-1): 4-Ethoxy / 3-Hydroxy (Iso-vanillyl pattern).[3][4][5][6]

Isomer (80018-50-4): 3-Ethoxy / 4-Hydroxy (Vanillyl pattern).
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Property Data / Observation

Appearance Off-white to beige crystalline powder.

Melting Point
Typically 118–122 °C (Predicted/Analogous

range); distinct from isomer (84–86 °C).

Solubility

Soluble in DMSO, Methanol, Ethanol. Slightly

soluble in water; soluble in alkaline aqueous

solutions.

pKa (Acid) ~4.5 (Carboxylic acid)

pKa (Phenol) ~9.8 (Phenolic hydroxyl)

Stability
Hygroscopic; store at 2–8 °C under inert

atmosphere (Argon/Nitrogen).

Synthesis & Purification Protocols
Retrosynthetic Analysis
The synthesis of CAS 26691-28-1 challenges the chemist to selectively ethylate the 4-position

of a catechol precursor or to construct the phenylacetic backbone from a pre-functionalized

aldehyde.

Primary Route: Selective mono-ethylation of 3,4-dihydroxyphenylacetic acid (DOPAC).

Secondary Route: Willgerodt-Kindler rearrangement of 4-ethoxy-3-hydroxyacetophenone.

Laboratory Scale Synthesis (Protocol A)
Rationale: Direct ethylation of DOPAC is the most accessible route but yields a mixture of

regioisomers (3-OEt vs. 4-OEt) requiring rigorous chromatographic separation.

Reagents:

3,4-Dihydroxyphenylacetic acid (DOPAC)

Ethyl Bromide (EtBr)
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Potassium Carbonate (K₂CO₃)

DMF (Dimethylformamide)

Step-by-Step Methodology:

Dissolution: Dissolve 10.0 g (59.5 mmol) of DOPAC in 100 mL of anhydrous DMF under N₂

atmosphere.

Base Addition: Add 16.4 g (119 mmol) of anhydrous K₂CO₃. Stir at room temperature for 30

minutes.

Alkylation: Dropwise add 6.5 g (59.5 mmol) of Ethyl Bromide. Note: Stoichiometry is critical

to minimize di-ethylation.

Reaction: Heat to 60 °C for 4–6 hours. Monitor via TLC (Mobile Phase: DCM/MeOH 9:1).

Quench: Pour reaction mixture into 500 mL ice-water. Acidify to pH 2 using 1N HCl.

Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry

over Na₂SO₄, and concentrate.

Purification (Crucial): The crude residue contains the target (4-OEt), the isomer (3-OEt), and

starting material.

Column Chromatography: Silica Gel (230-400 mesh).

Gradient: Hexanes:Ethyl Acetate (80:20 → 50:50).

Elution Order: Di-ethoxy impurity → 4-Ethoxy-3-hydroxy (Target) → 3-Ethoxy-4-hydroxy →

DOPAC.

3,4-Dihydroxyphenylacetic
Acid (DOPAC)

Alkylation
(EtBr, K2CO3, DMF, 60°C)

Crude Mixture:
3-OEt / 4-OEt / Di-OEt

Flash Chromatography
(Hex/EtOAc)

TARGET:
4-Ethoxy-3-hydroxyphenylacetic Acid

(CAS 26691-28-1)
Major Fraction (if optimized)

Isomer By-product:
3-Ethoxy-4-hydroxyphenylacetic Acid

Minor Fraction
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Click to download full resolution via product page

Figure 1: Synthetic workflow for the isolation of CAS 26691-28-1 via mono-ethylation of

DOPAC.

Analytical Characterization
To validate the identity of the synthesized compound, the following analytical parameters must

be met.

HPLC Method (Reverse Phase)
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: Acetonitrile.

Gradient: 10% B to 60% B over 15 min.

Detection: UV @ 280 nm.

Retention Time: Target typically elutes after the 3-ethoxy isomer due to intramolecular

hydrogen bonding effects (specific to the 3-OH/4-OEt pattern).

Mass Spectrometry (LC-MS)
Ionization: ESI Negative Mode (ESI-).

Parent Ion: [M-H]⁻ = 195.07 m/z.

Fragments: Loss of CO₂ (M-44) -> m/z 151.

NMR Spectroscopy (¹H NMR, 400 MHz, DMSO-d₆)
δ 12.10 (s, 1H): Carboxylic acid -COOH.

δ 8.85 (s, 1H): Phenolic -OH (Exchangeable).
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δ 6.60 - 6.80 (m, 3H): Aromatic protons (ABX system).

δ 4.00 (q, 2H): Ethoxy -OCH₂-.

δ 3.45 (s, 2H): Benzylic -CH₂-.

δ 1.30 (t, 3H): Ethoxy -CH₃.

Biological Context: Drotaverine Metabolism
CAS 26691-28-1 is integral to the study of Drotaverine Hydrochloride, a phosphodiesterase

inhibitor. Drotaverine contains two 3,4-diethoxyphenyl rings.[2][3][4]

Metabolic Pathway:

Drotaverine undergoes oxidative O-dealkylation in the liver (CYP450).

Formation of mono-phenolic metabolites (e.g., 4'-desethyl-drotaverine).

Cleavage of the benzylidene bridge leads to simple phenylacetic acid derivatives, including

4-Ethoxy-3-hydroxyphenylacetic acid.

Drotaverine
(Tetrahydroisoquinoline core)

4'-Desethyl-Drotaverine
(Active Metabolite)

CYP450
O-Dealkylation

Oxidative Cleavage
(Bridge Rupture)

4-Ethoxy-3-hydroxyphenylacetic Acid
(CAS 26691-28-1)

Further Oxidation
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Figure 2: Simplified metabolic degradation pathway of Drotaverine leading to the formation of

CAS 26691-28-1.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3041292/docs#4-ethoxy-3-hydroxyphenylacetic-acid-
technical-profile-synthesis-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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